molecular formula C19H29N5O3 B2401311 Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate CAS No. 1904310-61-7

Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate

Cat. No. B2401311
M. Wt: 375.473
InChI Key: JFCOQWZUKVYIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea-based molecule that has been synthesized through a complex process involving multiple steps.

Scientific Research Applications

Enzymatic Synthesis and Biomedical Applications

Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP), a related compound, has been synthesized through a Michael addition reaction. This compound was further polymerized to form biodegradable poly(β–amino esters) potentially useful for specific biomedical applications, such as gene delivery (Martino, Scandola, & Jiang, 2012).

Antagonist Activity in Biomedical Research

Synthesis of 4-aminopiperidines substituted at the 3-position with ureido function, from ethyl 4-oxo-3-piperidinecarboxylate, showed potential as PAF-receptor antagonists. This indicates its relevance in research for developing new therapeutic agents (Benmehdi, Lamouri, Serradji, Pallois, & Heymans, 2008).

Synthesis in Organic Chemistry

The reaction of malononitrile or ethyl cyanoacetate with 3-phenacyalideneoxindoles in the presence of piperidine led to the synthesis of novel indoline derivatives, demonstrating the compound's utility in synthetic organic chemistry (Xie, Sun, & Yan, 2014).

Crystal Structure and Anti-Cancer Activity

A heterocyclic compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, was synthesized and its structure was characterized by crystallography. Additionally, its anti-cancer activity against human gastric cancer cell lines was evaluated, highlighting its potential in cancer research (Liu, Peng, Yue, Li, & Zhang, 2019).

Synthesis of Pyrazolo-fused Pyridines

The synthesis of pyrazolyl-substituted and pyrazolo-fused pyridines involved the use of compounds like ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate and piperidine, further contributing to the field of heterocyclic chemistry (Latif, Rady, & Döupp, 2003).

Antimicrobial Evaluation

Synthesis of fluoroquinolone derivatives incorporating elements like piperidin-1-yl showed promising antimicrobial activities in preliminary in vitro studies, suggesting its application in developing new antimicrobial agents (Srinivasan, Beema Shafreen, Nithyanand, Manisankar, & Pandian, 2010).

properties

IUPAC Name

ethyl 3-[[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O3/c1-2-27-18(25)7-10-20-19(26)21-15-8-11-24(12-9-15)17-13-14-5-3-4-6-16(14)22-23-17/h13,15H,2-12H2,1H3,(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCOQWZUKVYIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(CC1)C2=NN=C3CCCCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate

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